molecular formula C22H27N3O2 B4529276 N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide

N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide

Cat. No.: B4529276
M. Wt: 365.5 g/mol
InChI Key: OVFASRYNFQYIDB-CVEARBPZSA-N
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Description

N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with an acetylphenyl group and a dimethylpiperazinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 3-aminophenylacetone with benzoyl chloride to form the benzamide core. This is followed by the introduction of the dimethylpiperazinyl group through a nucleophilic substitution reaction using 2,5-dimethylpiperazine. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)benzamide: Lacks the dimethylpiperazinyl group, resulting in different chemical properties and biological activities.

    4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide: Lacks the acetylphenyl group, leading to variations in its reactivity and applications.

Uniqueness

N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide is unique due to the presence of both the acetylphenyl and dimethylpiperazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-15-13-25(16(2)12-23-15)14-18-7-9-19(10-8-18)22(27)24-21-6-4-5-20(11-21)17(3)26/h4-11,15-16,23H,12-14H2,1-3H3,(H,24,27)/t15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFASRYNFQYIDB-CVEARBPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide
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N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide
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N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide
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N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide
Reactant of Route 5
N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide
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N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide

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